N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-14-10-19-11-15(6-9-20(19)23-14)13-22-21(24)18-8-7-16-4-2-3-5-17(16)12-18/h2-12,23H,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOCYPUERHLTMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Naphthalene Carboxamide Group: The indole derivative is then reacted with naphthalene-2-carboxylic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Fischer indole synthesis followed by coupling reactions under optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of indole N-oxide derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors through hydrogen bonding and π-π interactions, leading to inhibition or activation of these targets. The exact pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity :
- Electron-withdrawing groups (e.g., nitro, fluoro) on the anilide ring enhance antimycobacterial activity, while methoxy groups improve antibacterial efficacy . The 2-methylindole group in the target compound may mimic these effects by providing moderate lipophilicity and hydrogen-bonding capacity.
- Sulfonamide analogs (e.g., 8e) show superior anticancer activity compared to carboxamides, likely due to stronger interactions with tubulin .
Lipophilicity and Electronic Properties: Bilinear relationships between lipophilicity (log K) and activity are observed in antimycobacterial assays, with optimal log K values around 0.7–1.0 .
Structural Complexity and Target Specificity :
- Hybrid structures like compound 49 () incorporate additional heterocycles (imidazole, oxadiazole), which may improve target specificity but complicate synthesis . The simpler structure of the target compound could offer synthetic advantages.
Physicochemical and Pharmacokinetic Comparisons
Table 2: Physicochemical Properties of Selected Compounds
Key Observations:
- The target compound’s predicted log P (~3.5) balances lipophilicity for membrane penetration and solubility for systemic distribution, positioning it between polar pyridinyl derivatives (log P ~2.2) and highly lipophilic sulfonamides (log P ~4.1) .
- The absence of ionizable groups (e.g., hydroxy, pyridine) may limit aqueous solubility, necessitating formulation optimizations .
Biological Activity
N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an indole moiety linked to a naphthalene carboxamide. The structural characteristics contribute to its biological activity, particularly its interaction with cellular targets involved in cancer progression.
Anticancer Activity
Recent studies have highlighted the compound's anticancer potential , particularly its ability to inhibit cancer cell proliferation and motility.
- Cell Cycle Arrest :
- Apoptosis Induction :
- Microtubule Disruption :
- Reversibility :
Cytotoxicity Assessment
The cytotoxic effects of this compound were assessed against various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| A549 (Lung Cancer) | 0.25 | Significant growth inhibition |
| MDA-MB-231 (Breast) | 0.15 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 0.20 | G2/M arrest and senescence |
These IC50 values indicate that the compound exhibits potent anticancer activity across multiple cancer types.
Case Studies and Research Findings
Several case studies have documented the biological activity of similar compounds within the indole-naphthalene class:
- Antimitotic Agents : A related compound, N-(2-methyl-1H-indol-5-yl)-1-naphthalenesulfonamide, demonstrated remarkable activity against human cancer cell lines with IC50 values in the nanomolar range . This suggests that structural modifications can enhance biological efficacy.
- Mechanistic Insights : Research has shown that compounds with similar structures can interact with tubulin at the colchicine-binding site, disrupting microtubule dynamics essential for mitosis .
- Oxidative Stress Induction : Studies on related naphthoquinone derivatives have indicated that they can induce oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) levels and subsequent cytotoxicity .
Q & A
Q. What are the recommended synthetic routes for N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide, and how can reaction conditions be optimized?
Answer: The synthesis of naphthalene carboxamide derivatives typically involves coupling reactions between activated naphthalene carbonyl groups (e.g., naphthalene-2-carbonyl chloride) and amine-containing substrates. For example:
- Step 1: Prepare naphthalene-2-carbonyl chloride via thionyl chloride (SOCl₂) treatment of naphthalene-2-carboxylic acid .
- Step 2: React the carbonyl chloride with (2-methyl-1H-indol-5-yl)methylamine in a polar aprotic solvent (e.g., DMF) under inert atmosphere, with a base (e.g., K₂CO₃) to neutralize HCl byproducts .
- Optimization: Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and adjust stoichiometry (1:1.2 molar ratio of amine to carbonyl chloride) to maximize yield. Purify via column chromatography using silica gel .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
Answer:
- X-ray crystallography resolves the 3D structure, including dihedral angles between aromatic systems (e.g., indole and naphthalene rings) and hydrogen-bonding networks. For example, similar compounds show π-π stacking (center-to-center distance ~3.59 Å) and N–H⋯S/N–H⋯N interactions .
- NMR spectroscopy confirms connectivity:
- Mass spectrometry (ESI-MS) detects the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Answer:
- Core modifications: Synthesize analogs with variations in:
- Indole substituents (e.g., 2-methyl vs. 2-ethyl).
- Naphthalene substitution patterns (e.g., 2-carboxamide vs. 1-carboxamide).
- Assays:
- In vitro kinase inhibition: Test against Src/Abl kinases using fluorescence polarization assays, referencing similar carboxamide inhibitors (IC₅₀ values <100 nM) .
- Cellular antiproliferative activity: Use tumor cell lines (e.g., K562 leukemia) in MTT assays. Compare with controls like BMS-354825, a dual Src/Abl inhibitor .
- Data analysis: Correlate substituent effects (e.g., steric bulk, electron-withdrawing groups) with activity trends using multivariate regression .
Q. What mechanisms underlie contradictory toxicity data for naphthalene-derived carboxamides, and how can these be resolved?
Answer:
- Contradictions: Discrepancies in hepatic/renal toxicity may arise from:
- Metabolic differences: Cytochrome P450 (CYP) isoforms (e.g., CYP2E1) metabolize naphthalene derivatives into reactive epoxides, which vary across species (e.g., rodents vs. humans) .
- Dose-response variability: Nonlinear pharmacokinetics at high doses may saturate detoxification pathways (e.g., glutathione conjugation) .
- Resolution strategies:
- Interspecies comparisons: Conduct parallel studies in human hepatocytes and rodent models to identify metabolic liabilities .
- Reactive intermediate trapping: Use glutathione or cyanide trapping assays with LC-MS/MS to quantify electrophilic metabolites .
Q. How can computational modeling predict the binding affinity of this compound to target proteins?
Answer:
- Docking studies: Use software (e.g., AutoDock Vina) to model interactions with kinase domains (e.g., Abl kinase PDB: 2G2F). Focus on:
- MD simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Calculate RMSD and binding free energy (MM-PBSA) .
- Validation: Compare predicted IC₅₀ with experimental data from kinase inhibition assays .
Q. What are the best practices for resolving crystallographic ambiguities in similar carboxamide compounds?
Answer:
- Twinning analysis: For crystals with non-merohedral twinning (e.g., twin ratio 0.357:0.643), use the TwinRotMat tool in SHELX to refine twin laws (e.g., [100 010 101]) .
- Hydrogen bonding networks: Differentiate protonation states (e.g., N–H vs. N⋯H) using Fourier difference maps and B-factor analysis. For example, partial protonation (occupancy 0.61 vs. 0.39) can be modeled with restraints .
- Validation: Check R-factor convergence (<5% discrepancy) and validate with tools like PLATON .
Q. How should researchers design in vivo studies to evaluate the pharmacokinetic profile of this compound?
Answer:
- Dosing regimens: Administer orally (10–50 mg/kg) and intravenously (2–5 mg/kg) in rodent models to calculate bioavailability (e.g., AUC₀–24h comparisons) .
- Tissue distribution: Use LC-MS/MS to quantify compound levels in plasma, liver, and brain at multiple timepoints (e.g., 0.5, 2, 8, 24 h post-dose) .
- Metabolite profiling: Identify phase I/II metabolites via high-resolution MS (e.g., Q-TOF) and compare with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
